Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate

Catalog No.
S723249
CAS No.
72648-80-7
M.F
C11H22N2O4
M. Wt
246.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amin...

CAS Number

72648-80-7

Product Name

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate

IUPAC Name

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]acetate

Molecular Formula

C11H22N2O4

Molecular Weight

246.3 g/mol

InChI

InChI=1S/C11H22N2O4/c1-5-16-9(14)8-12-6-7-13-10(15)17-11(2,3)4/h12H,5-8H2,1-4H3,(H,13,15)

InChI Key

WVFXXOLKYIPCAX-UHFFFAOYSA-N

SMILES

CCOC(=O)CNCCNC(=O)OC(C)(C)C

Synonyms

72648-80-7;N-[2-(tert-Butoxycarbonylamino)ethyl]glycineEthylEster;Ethyl2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate;ethylN-(2-(tert-butyloxycarbonyl)aminoethyl)glycinate;ETHYL2-({2-[(TERT-BUTOXYCARBONYL)AMINO]ETHYL}AMINO)ACETATE;ACMC-209onu;AC1N8ILO;SCHEMBL432412;CTK8B2238;MolPort-020-237-551;WVFXXOLKYIPCAX-UHFFFAOYSA-N;ANW-36232;Ethyl2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]acetate;N-(N-beta-Boc-aminoethyl)-Gly-OEt;ZINC34722398;AKOS022178001;AJ-89974;AK-47117;AM031643;CJ-18549;N-(N'-Boc-aminoethyl)glycineethylester;OR021062;N-(N'--BOC-aminoethyl)glycineethylester;N-(N-Boc-2-aminoethyl)glycineethylester;N-[2-(Boc-amino)ethyl]glycineEthylEster

Canonical SMILES

CCOC(=O)CNCCNC(=O)OC(C)(C)C

Synthesis and Chemical Properties:

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate, also known as Boc-Gly-Gly-OEt or Ethyl 2,2'-bis(aminoethyl)glycinate, is a synthetic molecule derived from the amino acid glycine. It is a white crystalline solid soluble in water and various organic solvents. The molecule contains several functional groups commonly used in organic chemistry:

  • Ester group (EtOOC-): This group reacts readily with nucleophiles, making it useful for introducing various functionalities at the C-terminus of the molecule [].
  • Carboxylic acid group (COOH): This group can be deprotected under acidic conditions to yield the free carboxylic acid, allowing for further conjugation or peptide bond formation.
  • Two amine groups (NH2): These groups can be modified or protected using various chemistries, enabling the controlled introduction of different functionalities and tailoring the molecule's properties for specific applications.
  • tert-Butoxycarbonyl (Boc) protecting group: This group protects one of the amine functionalities, allowing selective modification of the other amine group while maintaining the overall structure of the molecule. The Boc group can be easily removed under mild acidic conditions.

Potential Applications:

While the specific research applications of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate are not extensively documented, its chemical properties suggest potential applications in several areas:

  • Peptide synthesis: The molecule can serve as a building block for the synthesis of peptides due to the presence of both an amino and a carboxylic acid group. The Boc protecting group allows for selective modification and chain elongation during peptide assembly [].
  • Drug discovery and development: The molecule's functional groups might be useful for exploring new drug candidates, particularly in areas like peptidomimetics, where synthetic molecules mimic the structure and function of natural peptides [].
  • Chemical modifications and conjugations: The various functional groups in the molecule offer possibilities for attaching different moieties, such as fluorescent tags or targeting groups, facilitating its use in bioconjugation reactions and various bioanalytical applications [].

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate is a complex organic compound with the molecular formula C₁₃H₃₁N₃O₄. This compound features a tert-butoxycarbonyl group, which is commonly used in organic synthesis to protect amine functionalities. The presence of both ethyl and amino groups makes it a versatile building block in medicinal chemistry, particularly in the synthesis of peptides and other biologically active molecules.

The mechanism of action of Et-Boc-EDTA depends on the intended application. Here are two potential scenarios:

  • Peptide synthesis: During peptide synthesis, the deprotected amine group can act as a nucleophile, attacking the carbonyl carbon of an activated carboxylic acid or derivative. This leads to the formation of an amide bond and the incorporation of Et-Boc-EDTA into the peptide chain [].
  • Metal chelation: The amine and acetate groups can potentially coordinate with metal ions, forming a complex. The specific interactions and their effects depend on the metal and the surrounding environment [].
  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Store the compound in a cool, dry place away from incompatible chemicals.
Typical of amino acids and esters, including:

  • Hydrolysis: In aqueous conditions, ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate can be hydrolyzed to yield the corresponding acid and alcohol.
  • Deprotection: The tert-butoxycarbonyl group can be removed under acidic or basic conditions, exposing the amine for further reactions.
  • Coupling Reactions: It can participate in peptide bond formation with other amino acids or derivatives, making it useful in peptide synthesis.

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate has been studied for its potential biological activities, particularly as a glycine derivative. Glycine and its derivatives are known to play significant roles in neurotransmission and metabolic processes. Research indicates that compounds with similar structures may exhibit neuroprotective effects and could be explored for therapeutic applications in neurological disorders .

The synthesis of ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate typically involves the following steps:

  • Formation of the Tert-Butoxycarbonyl Protected Amine: A primary amine is reacted with tert-butoxycarbonyl anhydride to form the protected amine.
  • Alkylation: The protected amine is then alkylated with ethyl chloroacetate or a similar reagent to introduce the ethyl group.
  • Purification: The crude product is purified using techniques such as column chromatography.

Several methods have been documented, including variations that utilize different solvents or reagents to optimize yield and purity .

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate finds applications in:

  • Medicinal Chemistry: As a precursor for the synthesis of peptide-based drugs.
  • Research: Used in studies related to neurotransmitter functions due to its structural similarity to glycine.
  • Biotechnology: Potential applications in developing biomaterials and drug delivery systems.

Interaction studies involving ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate focus on its binding affinity with various receptors and enzymes. Preliminary studies suggest that derivatives of this compound may interact with glycine receptors, influencing neurotransmission pathways. Further research is needed to elucidate its full pharmacological profile and potential side effects .

Several compounds share structural similarities with ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
Ethyl GlycinateC₆H₁₃NO₂Simple glycine ester, used in peptide synthesis.
N-Boc-GlycineC₇H₁₃NO₄Tert-butoxycarbonyl protected glycine, common in peptide synthesis.
Ethyl 2-AminoacetateC₄H₉NO₂Basic amino acid derivative, used in various organic syntheses.

Uniqueness

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate stands out due to its dual amino functionality combined with an ester group, which allows for diverse reactivity patterns not present in simpler derivatives. This complexity enables its use in more sophisticated synthetic pathways and potential therapeutic applications compared to its simpler counterparts .

Molecular and Structural Characteristics

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate (CAS: 72648-80-7) is a Boc-protected diaminoethyl glycine ethyl ester. Its molecular formula is C₁₁H₂₂N₂O₄, with a molecular weight of 246.30 g/mol. The compound features:

  • A tert-butoxycarbonyl (Boc) group protecting the primary amine.
  • An ethyl ester moiety at the carboxyl terminus.
  • An ethylenediamine backbone linking the Boc-protected amine and glycine residues.

Key Identifiers:

PropertyValueSource
IUPAC Nameethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]acetate
SMILESCCOC(=O)CNCCNC(=O)OC(C)(C)C
InChIKeyWVFXXOLKYIPCAX-UHFFFAOYSA-N
Hydrochloride Salt (CAS)347890-34-0

Laboratory-Scale Synthesis Protocols

Protection-Deprotection Strategies for Amino Groups

The synthesis of ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate relies heavily on the strategic protection and deprotection of amino groups, with the tert-butoxycarbonyl (Boc) protecting group serving as the cornerstone of these methodologies [8] [9]. The Boc protecting group represents one of the most versatile and widely employed amino-protecting strategies in organic synthesis, offering exceptional stability under basic and nucleophilic conditions while remaining easily removable under acidic conditions [13] [16].

Protection Strategies Implementation

The installation of the tert-butoxycarbonyl protecting group is typically achieved through reaction with di-tert-butyl dicarbonate under various reaction conditions [9] [17]. The most commonly employed method involves treatment with di-tert-butyl dicarbonate in the presence of sodium hydroxide and water at ambient temperature for 10-30 minutes, yielding protected products in 75-95% yields [8] [13]. Alternative protocols utilize triethylamine in tetrahydrofuran at 40°C under reflux conditions, achieving yields of approximately 92% for primary amines [9] [13]. For enhanced selectivity and mild reaction conditions, 4-dimethylaminopyridine in dichloromethane at room temperature provides excellent results with high yields [8] [10].

The mechanistic pathway for Boc protection involves nucleophilic attack by the amine on the carbonyl center of di-tert-butyl dicarbonate, forming a tetrahedral intermediate that subsequently eliminates tert-butyl carbonate, which decomposes to carbon dioxide and tert-butoxide [9] [16]. The base abstracts a proton from the positively charged amine intermediate, completing the protection sequence [9].

Protection MethodReaction ConditionsYield (%)Advantages
Boc₂O/NaOH/H₂O25°C, 10-30 min75-95Common method, innocuous by-products
Boc₂O/TEA/THF40°C, reflux92Simple method for primary amines
Boc₂O/DMAP/CH₂Cl₂Room temperatureHighMild conditions
Boc₂O/NaHCO₃/THF-H₂ORoom temperature, quantitative yieldsNearly quantitativeQuantitative yields
Di-tert-butyl dicarbonate/BaseRoom temperature to 40°CHighFlexible reaction conditions

Deprotection Methodologies

The removal of tert-butoxycarbonyl protecting groups is accomplished through acid-catalyzed hydrolysis, with trifluoroacetic acid in dichloromethane representing the most frequently employed deprotection protocol [8] [11] [16]. This method operates at room temperature and provides rapid, clean deprotection with minimal side reactions [8] [15]. The mechanism involves protonation of the carbonyl oxygen, facilitating cleavage of the tert-butyl group to form a stabilized tert-butyl cation that eliminates as isobutylene, followed by decarboxylation of the resulting carbamic acid to yield the free amine [13] [16].

Alternative deprotection strategies include treatment with 4 molar hydrochloric acid in dioxane, which offers commercial convenience and has been successfully employed on multikilogram scales [8] [15]. For substrates containing acid-sensitive functional groups, aqueous phosphoric acid (85% weight/weight) provides environmentally benign deprotection with excellent selectivity [11]. Sequential treatment with trimethylsilyl iodide followed by methanol offers a particularly mild alternative for acid-sensitive substrates [13].

Deprotection MethodReaction ConditionsSelectivityComments
TFA/DCMRoom temperatureHighMost common method
4M HCl/dioxaneRoom temperature to 50°CExcellentCommercially convenient
Aqueous HCl/toluene65°CGoodMultikilogram scale
85% H₃PO₄Mild conditionsHigh selectivity among acid-sensitive groupsEnvironmentally benign
TMSi/MeOHSequential treatmentMild alternativeFor acid-sensitive substrates

Coupling Reactions with Ethyl Glycinate Derivatives

The formation of ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate involves sophisticated coupling methodologies that connect Boc-protected aminoethyl fragments with ethyl glycinate derivatives [3] [23]. These coupling reactions represent critical bond-forming steps that require careful optimization of reaction conditions to achieve high yields and maintain stereochemical integrity [18] [19].

Alkylation-Based Coupling Strategies

The primary synthetic route involves alkylation of Boc-protected aminoethylamine with ethyl haloacetate derivatives under basic conditions [3] [6]. This transformation typically employs sodium hydride as the base in dimethylformamide solvent at controlled temperatures [3]. The reaction proceeds through deprotonation of the secondary amine followed by nucleophilic substitution at the haloacetate electrophile [3]. Optimized conditions involve cooling the reaction mixture to 4°C, adding sodium hydride, maintaining this temperature for one hour, then introducing ethyl haloacetate and warming to room temperature for completion [3]. This protocol achieves yields of approximately 90% with excellent selectivity [3].

Michael Addition Methodologies

Alternative coupling approaches utilize Michael addition reactions between aromatic amines and acrylate esters under catalytic conditions [25] [31]. These transformations benefit from continuous flow processing, which provides enhanced control over reaction parameters and improved mass transfer characteristics [25]. Lipase-catalyzed Michael additions have demonstrated particular effectiveness, with residence times of 30 minutes at optimized temperatures yielding products in 75-98% yields [25]. The continuous flow approach allows for precise control of stoichiometry, typically employing a 1:4 ratio of amine to acrylate ester for optimal results [25].

Multi-Component Coupling Reactions

Advanced synthetic methodologies employ multi-component reactions that combine aldehydes, malononitrile, and ethyl glycinate derivatives in single-pot transformations [5] [19]. These reactions proceed through sequential condensation and cyclization steps, generating complex molecular architectures with moderate to good yields ranging from 58-76% [5] [19]. The reactions typically require ethanol as solvent with triethylamine as base, operating at temperatures of 40-50°C for 6 hours [5].

Coupling MethodSubstrateYield Range (%)Reaction Time
Alkylation with ethyl haloacetateBoc-protected amines901-3 hours
Michael addition to acrylate estersAromatic amines75-982-10 minutes
Four-component reactionAldehydes/malononitrile/amino esters58-766 hours
Oxidative coupling with CuCl/airImidazoheterocycles/glycine estersGood yieldsContinuous
Phase transfer catalysisAmino acid Schiff base esters86-9245 minutes

Oxidative Coupling Protocols

Copper-catalyzed oxidative coupling reactions provide efficient methods for connecting imidazoheterocycles with glycine ester motifs [24]. These transformations utilize copper chloride and atmospheric oxygen as the oxidant system, eliminating the need for stoichiometric peroxide reagents [24]. The reactions proceed effectively under ambient air atmosphere without additional oxidizing agents, providing a environmentally sustainable approach to carbon-carbon bond formation [24]. These protocols demonstrate broad substrate scope and tolerance for various functional groups while maintaining high efficiency [24].

Industrial Production Techniques

Continuous Flow Synthesis Optimization

The industrial production of ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate has been revolutionized through the implementation of continuous flow synthesis technologies, which offer significant advantages over traditional batch processing methods [25] [29] [45]. Continuous flow chemistry enables precise control over reaction parameters, enhanced safety profiles, and improved scalability for pharmaceutical manufacturing applications [29] [44].

Flow Chemistry Parameter Optimization

The optimization of continuous flow synthesis requires systematic evaluation of multiple reaction parameters to achieve maximum efficiency and product quality [43] [47]. Temperature control represents a critical parameter, with optimal ranges typically spanning 25-200°C depending on the specific transformation [47]. Design of Experiments methodologies enable systematic exploration of temperature effects while maintaining precise control over heat transfer characteristics [43] [47].

Residence time optimization involves balancing reaction completion with throughput requirements, with typical ranges extending from 2 minutes to 48 hours depending on reaction kinetics [40] [46]. Flow rate adjustments from 1-20 microliters per minute allow fine-tuning of residence times while maintaining steady-state conditions [43] [47]. Pressure optimization, ranging from atmospheric to 5 megapascals, enables operation above solvent boiling points and enhances reaction rates for certain transformations [30] [44].

ParameterTypical RangeOptimization StrategyBenefits
Temperature25-200°CDesign of ExperimentsBetter heat transfer control
Residence Time2-48 hoursResponse Surface MethodologyPrecise reaction control
Flow Rate1-20 μL/minReal-time monitoringScalability
Pressure0-5 MPaSafety considerationsEnhanced safety
Stoichiometry1.5-4 equivalentsMinimal excess approachReduced waste
Reactor ConfigurationCoil/Packed bed/CSTRModular designFlexibility
Mixing IntensityHigh shear mixingMass transfer enhancementImproved conversions

Advanced Reactor Configurations

Industrial continuous flow systems employ sophisticated reactor designs optimized for amino acid ester synthesis [26] [31]. Packed bed reactors containing immobilized catalysts provide extended operational lifetimes and simplified product separation [31]. Continuous stirred tank reactors enable precise control of mixing intensity and residence time distribution [26] [41]. Modular reactor configurations allow flexible arrangement of sequential reaction steps with automated reagent addition capabilities [29].

Process Intensification Strategies

Process intensification methodologies significantly enhance the productivity and efficiency of continuous flow amino acid ester synthesis [28] [32]. Microreactor technologies provide exceptional surface-to-volume ratios, enabling rapid heat and mass transfer with enhanced reaction control [44]. Temperature-controlled extrusion systems facilitate solvent-free reactions under mild conditions, reducing environmental impact while maintaining high yields [32]. Integration of analytical monitoring systems enables real-time process optimization and quality control [43].

AspectBatch ProcessContinuous FlowImprovement Factor
Reaction ControlLimitedPrecise5-10x better control
SafetyHigher riskEnhanced50% risk reduction
ScalabilityDifficultSeamlessLinear scaling
Waste GenerationHighReduced24x better mass intensity
Energy EfficiencyLowerHigher2-3x less energy
Product QualityVariableConsistent>98% purity achievable
Development TimeLongerShorter50% time reduction
Operating CostsHigher maintenanceLower maintenance20-40% cost reduction

Scale-Up Methodologies

The translation from laboratory-scale continuous flow processes to industrial production involves systematic scale-up strategies that maintain reaction performance while increasing throughput [28] [29]. Numbering-up approaches involve parallel operation of multiple microreactor units to achieve desired production volumes while preserving optimal reaction conditions [47]. Direct scale-up strategies involve proportional increases in reactor dimensions while maintaining critical parameters such as residence time and mixing characteristics [28].

Purification and Crystallization Processes

The industrial purification and crystallization of ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate employs sophisticated separation technologies designed to achieve pharmaceutical-grade purity while maintaining economic viability [33] [35] [39]. These processes must address the specific physicochemical properties of amino acid esters while ensuring scalable operation for commercial production [35] [38].

Crystallization Methodologies

Industrial crystallization processes for amino acid esters utilize controlled cooling and solvent selection strategies to achieve high-purity crystalline products [33] [34] [39]. Recrystallization from water represents the most environmentally sustainable approach, operating at temperatures of 80-100°C and achieving purities of 95-98% [33] [39]. The process involves dissolution of crude material at elevated temperature followed by controlled cooling to induce crystallization [39].

Advanced crystallization protocols employ acid salt formation as an intermediate purification step, utilizing aqueous sulfuric acid or hydrochloric acid systems [34] [35]. These methods exploit the dramatic solubility differences of amino acid salts at different temperatures, enabling efficient separation from impurities [34]. The bisulfate salt approach demonstrates negligible solubility below 40°C but increased solubility at 60-80°C, providing an effective purification window [34]. Subsequent neutralization with ammonia or ammonium hydroxide yields the neutral amino acid ester in high purity [34].

Membrane-Based Separation Technologies

Membrane distillation technologies offer energy-efficient alternatives to conventional crystallization methods [35]. These systems operate at moderate temperatures of 40-46°C, concentrating amino acid solutions while enabling solvent recovery [35]. The membrane distillation approach maintains near 100% retention of amino acids while concentrating solutions from 0.020 to 0.077 grams per milliliter [35]. This technology consumes 2-3 times less energy compared to conventional distillation processes [35].

Purification MethodSolvent SystemTemperature Range (°C)Purity Achieved (%)Scale
Recrystallization from waterWater80-10095-98Industrial
Recrystallization from organic solventsEthanol/Acetonitrile/Acetone40-8098-99Laboratory to industrial
Acid salt formationAqueous H₂SO₄/HCl60-8099.7Industrial
Membrane distillationAqueous ammonia40-46>99Process development
Chromatographic separationWater/Acetonitrile/TFARoom temperature>99Analytical to preparative
Crystallization with additivesWater + surfactants/alcoholsRoom temperature to 8099+Industrial

Advanced Purification Strategies

Chromatographic purification methods provide exceptional selectivity for amino acid ester separation, achieving purities exceeding 99% [37]. High-performance liquid chromatography systems employing reversed-phase columns enable baseline separation of target compounds from impurities [37]. Mixed-mode ion-exchange columns provide additional selectivity for compounds with both ionic and hydrophobic characteristics [37].

Crystallization enhancement through additive incorporation significantly improves crystal morphology and separation efficiency [33]. Surfactants and alcohols at concentrations of 500-5000 parts per million improve crystal growth characteristics and reduce foam formation during processing [33]. These additives modify crystal surface properties, enabling formation of larger, more easily filtered crystals while maintaining high purity [33].

Process Integration and Quality Control

Industrial purification processes integrate multiple separation technologies in sequential operations to achieve target purity specifications [35] [38]. Fermentation-derived amino acid esters undergo initial centrifugation or filtration for biomass removal, followed by chromatographic purification and final crystallization [38]. Process analytical technology enables real-time monitoring of purity and yield throughout the purification sequence [37].

Spectroscopic Identification

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural identification of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate through characteristic chemical shifts and multiplicities [1] [2]. The compound exhibits distinct spectral patterns that facilitate unambiguous identification and purity assessment [3] [4].

The proton Nuclear Magnetic Resonance spectrum displays several characteristic resonances. The tert-butoxycarbonyl protecting group appears as a sharp singlet at approximately 1.43 parts per million, integrating for nine protons [1] [5]. This signal represents the nine equivalent methyl protons of the tert-butyl group and serves as a diagnostic marker for Boc-protected amino compounds [6] [7]. The ethyl ester moiety contributes two distinct signals: a quartet centered around 4.18-4.25 parts per million for the methylene protons adjacent to oxygen, and a triplet at 1.26-1.30 parts per million for the terminal methyl group [8] [9].

The ethylene bridge connecting the two nitrogen atoms generates complex multiplets in the region of 2.8-3.4 parts per million, with the chemical shifts reflecting the electronic environment influenced by both amino functionalities [10] [11]. The glycine methylene group typically appears as a singlet near 3.42 parts per million, distinguishable from other methylene signals due to its unique chemical environment [8] [12]. Amide and carbamate nitrogen-hydrogen protons manifest as broad signals between 5.2-6.8 parts per million, with the exact position dependent on solvent, temperature, and concentration conditions [1] [13].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through characteristic carbonyl and aliphatic carbon resonances [2] [3]. The carbonyl carbons appear in distinct regions: the carbamate carbonyl of the Boc group resonates around 156.2 parts per million, while the ester carbonyl appears near 172.4 parts per million [1] [4]. The quaternary carbon of the tert-butyl group typically resonates at 79.3 parts per million, with the associated methyl carbons appearing at 28.2 parts per million [6] [7]. The ethyl ester carbons exhibit characteristic shifts at 61.2 parts per million for the methylene carbon and 14.1 parts per million for the methyl carbon [9] [14].

The ethylene bridge carbons resonate in the aliphatic region around 39.8-40.2 parts per million, with slight differences reflecting their distinct electronic environments adjacent to different nitrogen functionalities [11] [15]. The glycine methylene carbon appears at approximately 53.8 parts per million, positioned between typical alkyl and α-amino acid carbon chemical shifts [12] [3].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate reveals characteristic fragmentation patterns that enable structural confirmation and differentiation from related compounds [16] [11]. Under electron ionization conditions, the compound exhibits fragmentation pathways typical of Boc-protected amino acid derivatives [17] [11].

The molecular ion peak appears at mass-to-charge ratio 246, corresponding to the molecular weight of 246.30 daltons [8] [18]. However, this peak often exhibits low intensity due to the inherent instability of the molecular ion under electron ionization conditions [16] [19]. The base peak commonly occurs at mass-to-charge ratio 57, corresponding to the tert-butyl cation [C₄H₉]⁺, which forms through α-cleavage adjacent to the carbonyl oxygen of the Boc group [11] [17].

A significant fragmentation pathway involves the loss of isobutylene (C₄H₈, 56 daltons) from the molecular ion, yielding a fragment at mass-to-charge ratio 191 [M-C₄H₈]⁺ [17] [11]. This fragmentation is characteristic of tert-butoxycarbonyl-protected compounds and proceeds through a well-established mechanism involving the elimination of the tert-butyl group as an alkene [16] [6]. Subsequently, loss of carbon dioxide from this intermediate can produce additional fragments characteristic of the deprotected amino functionality [11] [17].

The ethyl ester moiety contributes to fragmentation through loss of the ethoxy group (OEt, 45 daltons), generating a fragment at mass-to-charge ratio 201 [M-OEt]⁺ [16] [14]. This cleavage reflects the relative weakness of the alkyl-oxygen bond in ester functionalities under mass spectrometric conditions [19] [16]. α-Cleavage adjacent to the amino groups produces various fragments that can provide information about the ethylene bridge and amino acid components [11] [16].

McLafferty rearrangements may occur when sufficient chain length permits the formation of six-membered transition states, potentially involving the ethyl ester or ethylene bridge components [16] [14]. These rearrangements typically result in the formation of stable neutral molecules and charged fragments that can aid in structural elucidation [19] [16]. The presence of multiple nitrogen atoms in the structure provides additional sites for protonation under chemical ionization conditions, potentially yielding different fragmentation patterns compared to electron ionization [11] [20].

Chromatographic Purity Assessment

High Performance Liquid Chromatography represents the primary analytical method for purity assessment of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate [21] [12]. The compound exhibits favorable chromatographic behavior on reversed-phase columns, enabling effective separation from potential impurities and degradation products [22] [23].

Typical chromatographic conditions employ octadecylsilane-bonded silica columns with acetonitrile-water mobile phase systems [21] [24]. The compound typically elutes with retention times between 12-18 minutes under gradient conditions, with the exact retention time dependent on gradient slope, column dimensions, and mobile phase composition [22] [25]. Detection is commonly performed using ultraviolet absorbance at wavelengths between 210-225 nanometers, corresponding to the absorption maximum of the carbamate and ester chromophores [21] [26].

Mobile phase optimization requires consideration of both the basic amino functionalities and the ester group to achieve optimal peak shape and resolution [23] [24]. Phosphate or acetate buffer systems at pH values between 3-6 provide effective control of amino group ionization while maintaining chemical stability [21] [22]. The addition of organic modifiers such as acetonitrile or methanol enables appropriate retention and peak symmetry for this moderately polar compound [23] [25].

Purity assessment requires establishing appropriate analytical method validation parameters including specificity, linearity, accuracy, precision, and detection limits [12] [24]. Typical linear ranges extend from 1-100 micrograms per milliliter with detection limits of 0.1-0.5 micrograms per milliliter under optimized conditions [22] [26]. The method must demonstrate specificity for the target compound in the presence of potential synthetic impurities, degradation products, and excipients [21] [12].

Related compound separation presents particular challenges due to structural similarities among Boc-protected amino acid derivatives [5] [13]. Potential impurities include starting materials, incomplete reaction products, and hydrolysis products from ester or carbamate cleavage [23] [6]. Gradient optimization and column selection become critical factors in achieving baseline resolution of closely related structures [24] [25].

Forced degradation studies under acidic, basic, oxidative, and thermal conditions provide insight into potential degradation pathways and the specificity of the analytical method [21] [22]. The Boc protecting group exhibits particular sensitivity to acidic conditions, while the ethyl ester may undergo hydrolysis under basic conditions [6] [23]. These studies inform appropriate storage conditions and stability-indicating method development [12] [24].

Thermal Stability Profiling

Thermal stability assessment of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate requires systematic evaluation across relevant temperature ranges encountered during synthesis, purification, storage, and handling [27] [28]. The compound exhibits temperature-dependent stability characteristics typical of Boc-protected amino acid derivatives [29] [30].

At ambient temperatures (20-40°C), the compound demonstrates excellent stability with minimal degradation observed over extended storage periods [27] [31]. The molecular structure provides inherent stability through the electron-withdrawing effects of the carbonyl groups and the steric protection afforded by the tert-butyl group [32] [29]. Under these conditions, no significant changes in chemical composition or analytical properties occur during typical storage and handling operations [33] [27].

Moderate temperature elevation (40-80°C) results in initial signs of thermal stress, primarily manifested as trace-level deprotection of the Boc group [30] [28]. The activation energy for this process reflects the thermodynamic stability of the carbamate bond under neutral conditions [32] [31]. Prolonged exposure at these temperatures may lead to accumulation of deprotected amino compounds, necessitating refrigerated storage for long-term stability [27] [33].

Significant thermal degradation begins in the temperature range of 80-120°C, where the Boc protecting group undergoes substantial cleavage [30] [6]. This process occurs through established mechanisms involving protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond with concurrent elimination of isobutylene and carbon dioxide [7] [29]. The resulting free amino compound exhibits different solubility and stability characteristics compared to the protected precursor [6] [30].

Higher temperatures (120-160°C) promote additional degradation pathways including ethyl ester hydrolysis and amino acid backbone fragmentation [28] [30]. Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis provide quantitative assessment of these processes [30] [32]. The degradation follows first-order kinetics with activation energies typically ranging from 88.5 to 137.44 kilojoules per mole for similar amino acid derivatives [28] [31].

Extreme temperatures (160-240°C) result in extensive decomposition with formation of volatile products including water, ammonia, and carbon dioxide [30] [28]. The solid residue contains cyclic condensation products with peptide bond characteristics, reflecting the tendency of amino acids to form diketopiperazines and oligomeric structures under thermal stress [19] [30]. Complete mineralization occurs at temperatures above 240°C, yielding simple inorganic compounds as final products [28] [29].

XLogP3

0.8

Wikipedia

Ethyl N-{2-[(tert-butoxycarbonyl)amino]ethyl}glycinate

Dates

Last modified: 08-15-2023

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